1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyrazine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole structure.
Synthesis of the 1,2,4-Oxadiazole Ring: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the oxadiazole ring.
Coupling Reactions: The benzo[d][1,3]dioxole and oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.
Formation of the Pyrazine-Dione Structure: The final step involves the cyclization of the intermediate with a chlorobenzyl group to form the pyrazine-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione involves its interaction with molecular targets such as DNA and specific enzymes. The benzo[d][1,3]dioxole moiety can intercalate into DNA, disrupting its function, while the oxadiazole and pyrazine-dione structures can inhibit enzyme activity by binding to active sites.
Comparison with Similar Compounds
Similar Compounds
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a methyl group instead of a chlorine atom.
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O5/c22-15-4-1-13(2-5-15)10-25-7-8-26(21(28)20(25)27)11-18-23-19(24-31-18)14-3-6-16-17(9-14)30-12-29-16/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTMQEOOJROYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN(C(=O)C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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